molecular formula C16H23N B1217103 N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine

N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine

Cat. No.: B1217103
M. Wt: 229.36 g/mol
InChI Key: DOLUCBDBHRQCTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine is a synthetic organic compound characterized by its unique structure, which includes a butyl group attached to a dodecapentaene backbone with an imine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine typically involves the reaction of a butylamine with a dodecapentaene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can participate in substitution reactions, where the butyl or imine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-butyldodeca-2,4,6,8,10-pentaen-1-oxide, while reduction may produce N-butyldodeca-2,4,6,8,10-pentaen-1-amine.

Scientific Research Applications

N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

N-(Dodec-2,4,6,8,10-pentaenylidene)-n-butylamine can be compared with other similar compounds, such as:

    N-butyldodeca-2,4,6,8,10-pentaen-1-amine: This compound has an amine group instead of an imine group, which affects its reactivity and biological activity.

    N-butyldodeca-2,4,6,8,10-pentaen-1-oxide:

    N-butyldodeca-2,4,6,8,10-pentaen-1-aldehyde: This compound contains an aldehyde group, which influences its reactivity and use in synthesis.

This compound is unique due to its specific structure and the presence of the imine functional group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

N-butyldodeca-2,4,6,8,10-pentaen-1-imine

InChI

InChI=1S/C16H23N/c1-3-5-7-8-9-10-11-12-13-14-16-17-15-6-4-2/h3,5,7-14,16H,4,6,15H2,1-2H3

InChI Key

DOLUCBDBHRQCTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC=CC=CC=CC=CC=CC

Synonyms

N-(dodec-2,4,6,8,10-pentaenylidene)-n-butylamine

Origin of Product

United States

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